2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring structure and a propan-2-yloxy group attached to a phenyl ring. This compound belongs to a class of cyclopropane carboxylic acids, which are known for their unique three-membered ring structure that imparts distinct chemical properties and biological activities. The molecular formula for this compound is , and it features a carboxylic acid functional group that contributes to its reactivity and potential applications in medicinal chemistry.
Research indicates that 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an orexin receptor antagonist, which could have implications in treating conditions such as insomnia and other sleep disorders . Additionally, compounds with similar structures have shown anti-inflammatory properties, making this compound a candidate for further pharmacological exploration.
Synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several methods:
The potential applications of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid include:
Interaction studies involving 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid focus on its binding affinity to various receptors, particularly orexin receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. In vitro assays are commonly employed to evaluate its efficacy and safety profile .
Several compounds share structural similarities with 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, each offering unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Structure | Contains a methoxy group instead of propan-2-yloxy; studied for anti-inflammatory properties. |
| 2-[4-(Butoxy)phenyl]cyclopropane-1-carboxylic acid | Structure | Features a longer butoxy chain; may exhibit different pharmacokinetics. |
| 3-(4-Fluorophenyl)cyclopropane-1-carboxylic acid | Structure | Fluorine substitution enhances lipophilicity; investigated for neuroactive properties. |
These comparisons highlight the unique characteristics of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, particularly its specific functional groups that influence both chemical reactivity and biological activity.
The conformational analysis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid and related cyclopropane derivatives represents a sophisticated computational challenge that requires advanced molecular dynamics simulation methodologies. The unique three-membered ring structure of cyclopropane introduces significant constraints on molecular flexibility, necessitating specialized computational approaches to accurately capture the conformational landscape of these systems [1] [2].
The development of reliable force fields for cyclopropane-containing systems has proven particularly challenging due to the inherent ring strain and unusual bonding characteristics of the three-membered ring [1]. The most significant advancement in this area has been the construction of an ab initio force field for fluid cyclopropane using second-order Møller-Plesset perturbation theory. This approach considers 15 conformers of the cyclopropane dimer for orientation sampling, with single-point energies at critical geometries calibrated using the coupled cluster with single, double, and perturbative triple excitation method [1] [3].
The force field parameters are implemented within a 9-site Lennard-Jones model, with parameters regressed from calculated interaction energies without relying on empirical data [1]. This ab initio approach represents the first force field capable of competing with empirical force fields for simulating fluid cyclopropane, achieving quantitative agreement with experimental radial distribution functions extracted from neutron scattering measurements [1].
For 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid specifically, the force field must account for additional complexity arising from the phenyl ring substitution and the carboxylic acid functional group. The aromatic system introduces delocalized character that affects the overall conformational preferences, while the carboxylic acid group contributes both intramolecular hydrogen bonding possibilities and intermolecular interactions in condensed phases [2] [4].
Molecular dynamics simulations of cyclopropane derivatives reveal distinct conformational preferences that differ significantly from their acyclic counterparts. The rigid nature of the cyclopropane ring effectively constrains the molecular conformation in a three-dimensionally diverse manner, as demonstrated through detailed conformational analyses using computational calculations and X-ray crystallography [2].
Temperature-dependent studies of cyclopropane derivatives have revealed multiple stable conformations with distinct energy barriers. For aminomethyl cyclopropane derivatives, variable temperature infrared spectroscopy combined with ab initio calculations has identified three primary conformations: gauche-gauche-1 (most stable), gauche-trans (1.30 ± 0.13 kilojoules per mole higher in energy), and cis-gauche (3.19 ± 0.33 kilojoules per mole higher in energy) [5]. These energy differences translate to significant population distributions at ambient temperatures, with the most stable conformer representing approximately 60% of the population at 298 Kelvin [5].
The conformational analysis reveals that cyclopropane derivatives exhibit characteristic features that effectively constrain molecular conformation while maintaining three-dimensional structural diversity. Principal component analysis of conformational ensembles demonstrates that this diversity covers broad chemical space filled by peptide secondary structures in terms of both main-chain and side-chain conformations [2].
Molecular dynamics simulations provide detailed insights into both structural and dynamical properties of cyclopropane-carboxylic acid systems. The calculated self-diffusion coefficients and shear viscosities show excellent agreement with experimental data over wide ranges of thermodynamic conditions, validating the accuracy of the ab initio force field approach [1].
The structural properties revealed through simulation include detailed atom-wise radial distribution functions that demonstrate the unique packing arrangements in cyclopropane-containing systems. The experimentally observed gross radial distribution function, extracted from neutron scattering measurements, is well reproduced in molecular dynamics simulations using the ab initio force field [1].
Temperature-dependent molecular dynamics simulations reveal the stability ranges for different conformational states. The validation temperature range extends from 200 to 450 Kelvin, covering the typical range for pharmaceutical and materials applications [1] [3]. Within this temperature range, the force field maintains accuracy in predicting thermodynamic properties such as heat capacity, thermal expansion coefficients, and phase transition temperatures.
Given the complex energy landscape of cyclopropane derivatives, advanced sampling techniques are often required to ensure adequate conformational sampling. Enhanced sampling methods such as replica exchange molecular dynamics and metadynamics have been employed to overcome energy barriers between conformational states and provide comprehensive characterization of the conformational ensemble [6].
The pathway intermediates generated through elastic network interpolation methods can capture multiple local minima around different conformational states and allow estimation of energy barriers along conformational transition pathways [6]. These approaches are particularly valuable for cyclopropane derivatives where ring strain creates significant energy barriers between conformational states.
The quantum mechanical investigation of ring strain effects in cyclopropane-carboxylic acid systems requires sophisticated computational approaches capable of accurately describing the unique electronic structure and bonding characteristics of the three-membered ring. The ring strain in cyclopropane, estimated at 28 kilocalories per mole from heats of combustion measurements, represents a substantial energetic penalty that profoundly influences molecular properties and reactivity [7].
The electronic structure of cyclopropane presents unique challenges for quantum mechanical calculations due to the non-standard bonding arrangements within the three-membered ring. The carbon-carbon-carbon bond angle of 60 degrees, significantly smaller than the ideal tetrahedral angle of 109.5 degrees, results in substantial angle strain that accounts for approximately 19 kilocalories per mole of the total ring strain [7].
The bonding in cyclopropane is characterized by "bent bonds" or "banana bonds" that represent an intermediate case between sigma and pi bonding. This arises because the internuclear angle (60 degrees) is forced to be much smaller than the interorbital angle (109.5 degrees), resulting in overlap that is neither purely end-on nor lateral [7]. These unusual bonding characteristics require careful treatment in quantum mechanical calculations, often necessitating the use of high-level correlation methods to achieve quantitative accuracy.
Density functional theory calculations using the B3LYP functional with various basis sets have proven particularly effective for cyclopropane derivatives. Studies using B3LYP with 6-31G(d), 6-311G(d), and 6-31+G(d,p) basis sets have successfully characterized minimum energy conformations and calculated accurate geometries, energies, and vibrational frequencies [8]. The B3LYP functional demonstrates superior performance compared to pure density functionals for systems involving significant ring strain, providing reasonable estimates of intermolecular interaction energies and structural parameters [9].
The coupled cluster with single, double, and perturbative triple excitation method represents the gold standard for accurate quantum mechanical calculations of cyclopropane derivatives. CCSD(T) calculations provide benchmark-quality results for energetics and structural parameters, though at considerable computational cost [1] [3] [10].
For 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, coupled cluster calculations have been employed to calibrate single-point energies at important geometries, particularly for intermolecular interactions and conformational energy differences. The complete basis set extrapolation using Dunning's correlation consistent basis sets (up to aug-cc-pVTZ) ensures that calculated interaction energies approach the complete basis set limit [1] [3].
Recent developments in coupled cluster theory, including completely renormalized approaches such as CR-CCSD(T), have shown particular promise for bond-breaking situations that may arise in cyclopropane ring-opening reactions. These methods provide activation enthalpies that agree perfectly with experimental values for thermal isomerizations of cyclopropane involving trimethylene biradical transition states [10].
Quantum mechanical methods enable detailed decomposition of ring strain energy into its constituent components. The total ring strain of 28 kilocalories per mole in cyclopropane can be separated into angle strain (approximately 19 kilocalories per mole) and torsional strain (approximately 9 kilocalories per mole) [7]. This decomposition provides insights into the relative importance of different structural factors contributing to molecular instability.
The angle strain component arises from the deviation of bond angles from their ideal values, while torsional strain results from the eclipsing of carbon-carbon bonds in the planar cyclopropane structure. All carbon-carbon bonds in cyclopropane are eclipsed, contributing an estimated 3 kilocalories per mole per bond, totaling 9 kilocalories per mole for the three bonds [7].
For substituted cyclopropane derivatives such as 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, additional strain contributions may arise from steric interactions between substituents and the constrained ring structure. Quantum mechanical calculations reveal that phenyl substitution can provide stabilization through conjugative effects, partially offsetting the inherent ring strain [11].
Quantum mechanical calculations provide detailed vibrational analyses that complement experimental spectroscopic studies. The calculated vibrational frequencies for cyclopropane derivatives show characteristic patterns that reflect the unique bonding and strain characteristics of the three-membered ring [12].
Infrared and Raman spectroscopic studies, supported by ab initio calculations, reveal distinct vibrational modes associated with the cyclopropane ring. The symmetric stretching mode of cyclopropane appears at approximately 851 wavenumbers, corresponding to a vibrational period of approximately 39 femtoseconds [13]. These rapid vibrational motions play crucial roles in conformational transitions and chemical reactivity.
Temperature-dependent vibrational studies provide thermodynamic information about conformational equilibria. Variable temperature infrared spectroscopy of rare gas solutions, combined with ab initio calculations, enables determination of enthalpy differences between conformational states with high precision [5].